N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3-bromophenylamine with 3-chlorophenylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-1-(4-chlorophenyl)methanimine
- 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide
Uniqueness
N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to its specific combination of bromine and chlorine substituents on the aromatic rings and the presence of a piperazine moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H19BrClN3O |
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Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H19BrClN3O/c19-14-3-1-5-16(11-14)21-18(24)13-22-7-9-23(10-8-22)17-6-2-4-15(20)12-17/h1-6,11-12H,7-10,13H2,(H,21,24) |
InChI Key |
URJJXRMXKLPNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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